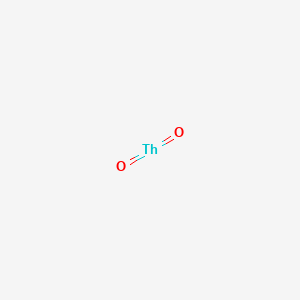

Thorium dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is primarily a by-product of lanthanide and uranium productionThorium dioxide has the highest melting point of all known oxides, making it a material of significant interest in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: Thorium dioxide can be synthesized through several methods, including:

Thermal Decomposition: this compound can be prepared by the thermal decomposition of thorium nitrate. This involves heating thorium nitrate to high temperatures, resulting in the formation of this compound and nitrogen oxides.

Precipitation: Another method involves the precipitation of thorium hydroxide from thorium nitrate solution, followed by calcination to produce this compound.

Industrial Production Methods:

Solid-State Method: This method involves the solid-state pyrolysis of macromolecular composites containing thorium nitrate.

Hydrothermal Synthesis: this compound can also be produced through hydrothermal synthesis, which involves the use of supercritical water to facilitate the reaction between thorium nitrate and other reagents.

Types of Reactions:

Oxidation: this compound is relatively inert but can undergo oxidation reactions at extremely high temperatures.

Reduction: this compound can be reduced to thorium metal using strong reducing agents such as calcium or magnesium in a high-temperature environment.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen and other oxidizing agents can facilitate the oxidation of this compound at high temperatures.

Reducing Agents: Calcium and magnesium are commonly used reducing agents for the reduction of this compound to thorium metal.

Major Products:

Thorium Monoxide: Formed through the reduction or disproportionation of this compound.

Thorium Metal: Produced by the reduction of this compound using strong reducing agents.

科学的研究の応用

Thorium dioxide has a wide range of scientific research applications, including:

Catalysis: It is used as a catalyst in various chemical reactions, including the production of sulfuric acid and the oxidation of ammonia.

Radiocontrast Agents: Historically, this compound was used as a radiocontrast agent in medical imaging, although its use has been discontinued due to its radioactivity.

Material Science: this compound is used in the production of high-temperature ceramics and as a component in gas mantles for portable gas lights.

作用機序

Thorium dioxide exerts its effects primarily through its high melting point, chemical stability, and radioactivity. In nuclear applications, this compound undergoes a series of nuclear reactions to produce uranium-233, which can then be used as a fissile material in nuclear reactors. The radioactivity of this compound also makes it useful in certain medical and industrial applications, although its use is limited due to safety concerns .

類似化合物との比較

Uranium Dioxide: Like thorium dioxide, uranium dioxide is used as a nuclear fuel.

Cerium Dioxide: Both this compound and cerium dioxide have high melting points and are used in catalysis.

Plutonium Dioxide: Similar to this compound, plutonium dioxide is used in nuclear applications.

Uniqueness of this compound: this compound stands out due to its exceptionally high melting point, chemical stability, and ability to breed fissile uranium-233 from fertile thorium-232. These properties make it a valuable material in nuclear, industrial, and scientific applications .

特性

CAS番号 |

1314-20-1 |

|---|---|

分子式 |

O2Th |

分子量 |

264.036 g/mol |

IUPAC名 |

oxygen(2-);thorium(4+) |

InChI |

InChI=1S/2O.Th/q2*-2;+4 |

InChIキー |

DNNLEMIRRGUGOZ-UHFFFAOYSA-N |

SMILES |

O=[Th]=O |

正規SMILES |

[O-2].[O-2].[Th+4] |

沸点 |

4400 °C |

Color/Form |

White crystal powder White cubic crystals Heavy white powder Cubic |

密度 |

10.0 |

melting_point |

3390 °C |

| 1314-20-1 | |

物理的記述 |

Thorium oxide, [radioactive material, low specific activity] is a white powder. Density 9.7 g / cm3. Not soluble in water. Used in high-temperature ceramics, gas mantles, nuclear fuel, flame spraying, crucibles, non-silicia optical glass, catalysis, filaments in incandescent lamps, cathodes in electron tubes and arc-melting electrodes. |

ピクトグラム |

Acute Toxic; Health Hazard |

溶解性 |

Insoluble in water, alkalies; slightly soluble in acid Soluble in hot sulfuric acid; insoluble in water Partially sol in biological fluids (gastric juice, plasma, etc) |

同義語 |

Dioxide, Thorium Oxide, Thorium Thorium Dioxide Thorium Oxide Thorotrast |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B1206524.png)